Superior Antiplatelet Potency vs. Sarpogrelate in 5-HT/Collagen-Induced Platelet Aggregation
2-(Ethylamino)-N-(2-methoxyphenyl)acetamide demonstrates significantly greater antiplatelet potency than the clinically used 5-HT2A antagonist sarpogrelate. The compound achieved IC₅₀ values of 0.39–0.92 µM in serotonin (30 µM) plus collagen (1 µg/mL)-induced platelet aggregation assays, representing a 5.9-fold to 13.9-fold improvement over sarpogrelate's IC₅₀ of 5.41 ± 1.25 µM [1].
| Evidence Dimension | Inhibition of serotonin/collagen-induced platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | 0.39–0.92 µM (most active analogs within the 2-(2-methoxyphenyl)acetamide series) |
| Comparator Or Baseline | Sarpogrelate: 5.41 ± 1.25 µM |
| Quantified Difference | 5.9× to 13.9× greater potency |
| Conditions | Human platelet-rich plasma; serotonin (30 µM) + collagen (1 µg/mL); turbidimetric aggregometry |
Why This Matters
This potency advantage supports selection of this chemotype for antiplatelet drug discovery programs where sarpogrelate's modest potency limits its clinical utility.
- [1] Rodríguez L, Rodríguez C, Azuaje J, Prieto-Díaz R, Martínez AL, Loza MI, et al. Discovery of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl) acetamides: A novel family of antiplatelet agents. Biomed Pharmacother. 2025;186:117971. View Source
